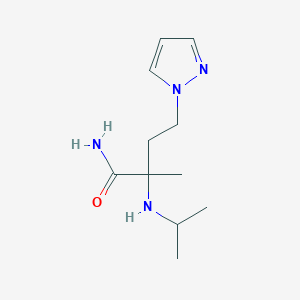

2-(Isopropylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide

Description

2-(Isopropylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanamide is a synthetic organic compound featuring a pyrazole ring linked to a substituted butanamide backbone. The molecule includes an isopropylamino group at the 2-position and a methyl group at the same carbon, contributing to its stereochemical and electronic properties.

Properties

Molecular Formula |

C11H20N4O |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

2-methyl-2-(propan-2-ylamino)-4-pyrazol-1-ylbutanamide |

InChI |

InChI=1S/C11H20N4O/c1-9(2)14-11(3,10(12)16)5-8-15-7-4-6-13-15/h4,6-7,9,14H,5,8H2,1-3H3,(H2,12,16) |

InChI Key |

NKCXBVCXUPLICA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(C)(CCN1C=CC=N1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-4-(1h-pyrazol-1-yl)butanoic acid with isopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(Isopropylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in TRK Kinase Inhibition

A key comparison arises from a European patent (2024) detailing pyrazolo[1,5-a]pyrimidine derivatives as TRK kinase inhibitors for cancer treatment . Although the patent focuses on compounds like 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine , the shared pyrazole group and nitrogen-rich heterocycles highlight structural parallels.

Key Observations :

- The target compound’s simpler butanamide backbone may offer synthetic accessibility but lacks the fused pyrazolo-pyrimidine system of the patent compounds, which enhances binding affinity to kinase domains .

- The isopropylamino group in the target compound could influence solubility and metabolic stability compared to the fluorinated aryl groups in the patent examples, which are designed for target specificity .

Pyrazole-Containing Compounds in Research

Pyrazole derivatives are widely studied for their pharmacological properties. For instance, Celecoxib (a COX-2 inhibitor) and Rimonabant (a cannabinoid receptor antagonist) share the pyrazole core but differ in substituent patterns and therapeutic targets. The target compound’s lack of sulfonamide or carboxamide groups (common in COX-2 inhibitors) limits direct functional comparisons but underscores the versatility of pyrazole in drug design.

Discontinued Status and Implications

Evidence indicates that 2-(Isopropylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanamide is listed as "discontinued" by suppliers like CymitQuimica . For example, the patent-derived pyrazolo-pyrimidines may have demonstrated superior pharmacokinetic profiles or target engagement, justifying their advancement over the butanamide analogue .

Biological Activity

2-(Isopropylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanamide, a compound with significant pharmacological potential, has garnered attention for its biological activities, particularly in the context of cardiovascular diseases and cancer treatment. This article delves into the compound's biological activity, exploring its mechanisms, efficacy, and relevant research findings.

The molecular formula for this compound is , with a molecular weight of 225.29 g/mol. It is characterized by the presence of a pyrazole ring, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 225.29 g/mol |

| Density | 1.13 g/cm³ |

| Boiling Point | 383.3 °C |

Research indicates that compounds containing a pyrazole moiety, such as this compound, may act as P2Y12 antagonists . These compounds inhibit platelet aggregation, making them potential candidates for treating thromboembolic disorders . The inhibition of this receptor can lead to significant antithrombotic effects, which are crucial in managing cardiovascular diseases like myocardial infarction and stroke.

Antitumor Properties

Studies have shown that pyrazole derivatives exhibit notable antitumor activity. For instance, the compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells . The presence of the pyrazole ring enhances the interaction with cellular targets involved in tumor growth and proliferation.

Anti-inflammatory Effects

The pyrazole core has been linked to anti-inflammatory properties. Research indicates that pyrazole compounds can reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases .

Study 1: Cardiovascular Applications

A study focused on the efficacy of pyrazole derivatives as P2Y12 antagonists reported significant reductions in platelet aggregation in vitro and in vivo models. The results indicated that these compounds could effectively prevent thrombus formation without major side effects, highlighting their therapeutic potential in cardiovascular medicine .

Study 2: Cancer Treatment

In vitro studies on various cancer cell lines revealed that certain derivatives of this compound exhibited IC50 values in the low micromolar range. For example, one derivative showed an IC50 value of 1.6 μM against MCF-7 cells, indicating potent cytotoxicity . These findings support further investigation into the compound's use in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.